

Application Notes and Protocols for the NMR Spectroscopy of L-Glutamine

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Compound of Interest		
Compound Name:	Guaiactamine	
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This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy of L-Glutamine. It is intended for researchers, scientists, and drug development professionals who are utilizing NMR techniques for the structural elucidation and analysis of this amino acid.

Introduction

L-Glutamine is a crucial amino acid involved in numerous metabolic processes. NMR spectroscopy is a powerful analytical technique for the structural characterization of L-Glutamine, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. This information is vital for studying its metabolism, its role in neurotransmission, and for quality control in pharmaceutical preparations.[1][2]

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for L-Glutamine.

Table 1: ¹H NMR Spectral Data for L-Glutamine.



Protons	Chemical Shift (δ) in ppm	Multiplicity
Ηα	3.77	Triplet
нβ	2.14	Multiplet
Ну	2.45	Triplet

Data sourced from experiments conducted in D₂O at 400 MHz.[3]

Table 2: ¹³C NMR Spectral Data for L-Glutamine.

Carbon Atom	Chemical Shift (δ) in ppm
Cα	54.9
Сβ	31.5
Су	26.9
Сδ	175.0
C=O (Amide)	180.0

Note: The chemical shifts can vary slightly depending on the solvent and pH.

Experimental Protocols

This section outlines the general protocols for acquiring ¹H and ¹³C NMR spectra of L-Glutamine.

Sample Preparation

- Dissolve the Sample: Weigh approximately 5-10 mg of L-Glutamine and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.



¹H NMR Spectroscopy

- · Instrument Setup:
 - Spectrometer: 400 MHz NMR spectrometer.[3]
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 25°C.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Solvent Suppression: If using a solvent with residual proton signals (like H₂O), apply a solvent suppression technique (e.g., presaturation).[4]
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TSP for aqueous samples).
 - Integrate the signals and analyze the chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

- Instrument Setup:
 - Spectrometer: 100 MHz (for ¹³C on a 400 MHz ¹H system).



• Probe: Standard 5 mm broadband probe.

• Temperature: 25°C.

• Acquisition Parameters:

- Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

- Apply a Fourier transform to the FID.
- Phase correct the spectrum.
- Reference the spectrum to the solvent peak or an internal standard.

Visualizations

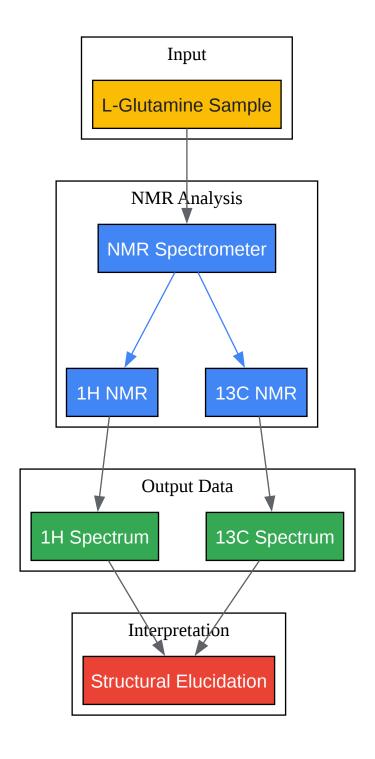
The following diagrams illustrate the experimental workflow for NMR analysis of L-Glutamine.



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Caption: Workflow for NMR analysis of L-Glutamine.





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Caption: Logical flow from sample to structural elucidation.



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